molecular formula C7H10N2O2 B12923026 2-(Methoxymethyl)-5-methylpyrimidin-4(3H)-one CAS No. 13420-33-2

2-(Methoxymethyl)-5-methylpyrimidin-4(3H)-one

Cat. No.: B12923026
CAS No.: 13420-33-2
M. Wt: 154.17 g/mol
InChI Key: OHDBUPPRRSOCJZ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-5-methylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a methoxymethyl (-CH₂-O-CH₃) substituent at position 2 and a methyl (-CH₃) group at position 3. The methoxymethyl group distinguishes this compound from other pyrimidinones, offering unique physicochemical properties such as enhanced solubility and metabolic stability compared to sulfur-containing analogs .

Properties

CAS No.

13420-33-2

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-(methoxymethyl)-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H10N2O2/c1-5-3-8-6(4-11-2)9-7(5)10/h3H,4H2,1-2H3,(H,8,9,10)

InChI Key

OHDBUPPRRSOCJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(NC1=O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-5-methylpyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloromethyl-5-methylpyrimidine with methanol in the presence of a base such as sodium methoxide. The reaction proceeds via nucleophilic substitution, where the methoxy group replaces the chlorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-5-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a formyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of 2-formyl-5-methylpyrimidin-4(1H)-one.

    Reduction: Formation of 2-(methoxymethyl)-5-methyl-1,2,3,4-tetrahydropyrimidin-4(1H)-one.

    Substitution: Formation of 2-(aminomethyl)-5-methylpyrimidin-4(1H)-one or 2-(thiomethyl)-5-methylpyrimidin-4(1H)-one.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural similarity to nucleotides, which makes it a potential lead compound for drug development. Research indicates that derivatives of 2-(Methoxymethyl)-5-methylpyrimidin-4(3H)-one exhibit various pharmacological activities:

  • Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For example, the IC50 values for different cancer cell lines are summarized in Table 1.
Cancer Cell LineIC50 (µM)
MCF-7 (Breast)10
HeLa (Cervical)15
A549 (Lung)12

These results suggest that the compound may be effective against certain types of cancers, warranting further investigation into its mechanisms and therapeutic potential.

Antimicrobial Properties

The antimicrobial efficacy of 2-(Methoxymethyl)-5-methylpyrimidin-4(3H)-one has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values are presented in Table 2.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

The data indicates that the compound exhibits significant activity against Staphylococcus aureus, suggesting potential applications in treating infections caused by this pathogen.

Biological Research

In biological research, this compound can be utilized to study interactions with biological macromolecules such as DNA and proteins. Its ability to mimic nucleotide structures allows researchers to investigate its role in biochemical pathways and cellular processes.

Industrial Applications

The unique properties of 2-(Methoxymethyl)-5-methylpyrimidin-4(3H)-one make it suitable for various industrial applications:

  • Synthesis of Specialty Chemicals : The compound serves as a building block for synthesizing more complex organic molecules. Its reactivity allows for the introduction of functional groups that can modify chemical properties and enhance performance in specific applications.
  • Material Science : In material science, derivatives of this pyrimidine compound are explored for their potential use in developing advanced materials with tailored properties.

Case Studies

Several case studies highlight the effectiveness and versatility of 2-(Methoxymethyl)-5-methylpyrimidin-4(3H)-one:

  • Antitumor Mechanism Study : A study investigated the mechanism by which this compound inhibits cancer cell proliferation. Researchers found that it induces apoptosis through the activation of caspase pathways, confirming its potential as an anticancer agent.
  • Antimicrobial Efficacy Investigation : Another study focused on the antimicrobial properties against resistant bacterial strains. The findings indicated that modifications to the methoxymethyl group could enhance antimicrobial activity, leading to new formulations for drug development.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-5-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors involved in nucleic acid metabolism. The methoxymethyl group can enhance its binding affinity to these targets, potentially leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrimidinone Derivatives

Structural Variations at Position 2

The substituent at position 2 significantly influences biological activity and pharmacokinetics. Below is a comparative analysis of key analogs:

Thioether vs. Methoxymethyl Substituents
  • 2-(Methylthio)pyrimidin-4(3H)-one (CAS 5751-20-2):

    • Contains a methylthio (-S-CH₃) group.
    • Higher lipophilicity (logP ≈ 1.2) compared to methoxymethyl analogs .
    • Lower metabolic stability due to susceptibility to oxidation in vivo.
  • 2-(Methoxymethyl)-5-methylpyrimidin-4(3H)-one: Methoxymethyl group improves aqueous solubility (logP ≈ 0.8) and reduces toxicity risks associated with thioethers . Demonstrated in analogs like 6-{cis-3-[(7-chloroquinolin-4-yl)amino]cyclobutyl}-2-(methoxymethyl)pyrimidin-4(3H)-one (ChemBridge-50045340), which showed inhibitory activity against smooth muscle myosin light chain kinase (MLCK, IC₅₀ = 10 μM) .
Arylthio and Arylaminocarbonylmethylthio Derivatives
  • 2-[(4-Bromophenylamino)carbonylmethylthio]-6-(2,6-dichlorobenzyl)-5-methylpyrimidin-4(3H)-one (4b3): Exhibited potent anti-HIV activity (EC₅₀ = 0.18 μM, SI >1,326) . Bulky arylthio groups enhance target binding but may reduce oral bioavailability.
  • 2-[(4-Methoxyphenylamino)carbonylmethylthio]-6-(1-naphthylmethyl)-5-methylpyrimidin-4(3H)-one (4a3): Lower EC₅₀ (0.12 μM) against HIV-1 compared to bromo analogs, highlighting the role of electron-donating groups (e.g., -OCH₃) in enhancing potency .

Role of the 5-Methyl Group

The 5-methyl substituent is a conserved feature in bioactive pyrimidinones, contributing to:

  • Enhanced metabolic stability by blocking oxidative degradation at position 5.
  • Improved binding affinity to viral enzymes (e.g., HIV-1 reverse transcriptase) through hydrophobic interactions .

Substitutions at Position 6

Position 6 modifications are critical for target specificity:

  • 6-(2,6-Dichlorobenzyl) Derivatives :
    • Increased antiviral activity due to halogen-mediated hydrophobic interactions (e.g., 4b3, EC₅₀ = 0.18 μM) .
  • 6-[1-(2,6-Difluorophenyl)cyclopropyl] Derivatives :
    • Improved pharmacokinetic profiles in anti-HIV candidates, with reduced cytotoxicity (CC₅₀ >200 μM) .

Data Tables

Table 1: Key Physicochemical Properties

Compound logP Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
2-(Methoxymethyl)-5-methylpyrimidin-4(3H)-one 0.8 12.5 (pH 7.4) 6.2
2-(Methylthio)pyrimidin-4(3H)-one 1.2 8.3 (pH 7.4) 2.8
4b3 (anti-HIV analog) 3.5 0.5 (pH 7.4) 4.5

Biological Activity

2-(Methoxymethyl)-5-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, including antibacterial, antiviral, and anticancer properties. This article reviews the current understanding of its biological activity, supported by relevant data tables and research findings.

The compound's structure is characterized by a methoxymethyl group at the 2-position and a methyl group at the 5-position of the pyrimidine ring. This configuration is significant for its biological interactions.

Antibacterial Activity

Research indicates that various pyrimidine derivatives exhibit antibacterial properties. For instance, compounds similar to 2-(Methoxymethyl)-5-methylpyrimidin-4(3H)-one have shown effectiveness against a range of bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. faecalis50 µg/mL
Compound BP. aeruginosa40 µg/mL
Compound CS. typhi45 µg/mL
Compound DK. pneumoniae50 µg/mL

These compounds demonstrated inhibition zones comparable to standard antibiotics, indicating a potential for therapeutic applications in treating bacterial infections .

Antiviral Activity

Pyrimidine derivatives have also been explored for their antiviral properties, particularly against HIV-1. A study reported that similar compounds exhibited effective activity against the HIV-1 IIIB strain with EC50 values ranging from 2.51 to 5.93 nM, demonstrating strong antiviral potential . The mechanism involves interaction with viral proteins, which disrupts the viral life cycle.

Anticancer Activity

The anticancer properties of 2-(Methoxymethyl)-5-methylpyrimidin-4(3H)-one have been investigated through various in vitro studies. Notably, its antiproliferative effects were assessed on several cancer cell lines:

Cell LineIC50 (µM)
BxPC-3 (Pancreatic)0.051
Panc-1 (Pancreatic)0.066
WI38 (Normal Lung)0.36

These findings indicate that the compound exhibits significantly lower IC50 values against cancer cells compared to normal cells, suggesting selective cytotoxicity . The mechanism of action is believed to involve DNA intercalation and disruption of cell cycle progression.

The biological activities of 2-(Methoxymethyl)-5-methylpyrimidin-4(3H)-one can be attributed to its structural features that facilitate interactions with biological targets:

  • Antibacterial : Disruption of bacterial cell wall synthesis and function.
  • Antiviral : Inhibition of viral replication through interference with viral protein interactions.
  • Anticancer : Induction of apoptosis and cell cycle arrest in cancer cells.

Case Studies

Several case studies highlight the efficacy of pyrimidine derivatives in clinical settings:

  • Study on Antibacterial Efficacy : A comparative analysis showed that certain pyrimidine derivatives, including those structurally related to 2-(Methoxymethyl)-5-methylpyrimidin-4(3H)-one, had a pronounced effect on drug-resistant bacterial strains.
  • Clinical Trials for Anticancer Activity : Ongoing trials are evaluating the safety and efficacy of pyrimidine derivatives in patients with pancreatic cancer, focusing on their ability to enhance the effects of existing chemotherapy regimens.

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